1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Overview
Description
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated that derivatives of benzo[d]thiazol, such as those synthesized with various reagents, exhibit promising anticancer activity against different cancerous cell lines (Nofal et al., 2014). This finding highlights the potential of benzo[d]thiazol derivatives in the development of new anticancer agents.
Antibacterial and Antifungal Activities
Studies have shown that novel compounds derived from benzo[d]thiazol possess significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds have also displayed notable antifungal activities against different fungal strains (Patel & Patel, 2015).
Biological Imaging Applications
Derivatives of benzo[d]thiazol, particularly (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, have been used as sensors for the quantification of cysteine in biological samples. These compounds have been successfully applied for fluorescence imaging in cellular studies, highlighting their utility in biological imaging and diagnostics (De la Torre et al., 2014).
Corrosion Inhibition
Certain benzo[d]thiazol derivatives have been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industries where metal corrosion is a significant issue, such as in oil wells (Yadav et al., 2015).
Plant Growth Modulation
Some 1,2-benzisothiazole derivatives have shown auxin-like activity, influencing plant growth and development. This suggests potential applications in agriculture, particularly in plant growth regulation (Branca et al., 1975).
Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclooxygenase (cox) enzymes .
Mode of Action
It is suggested that similar compounds inhibit the activity of cox enzymes , which are crucial for the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes by 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid potentially affects the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Result of Action
The inhibition of cox enzymes and the subsequent decrease in prostaglandin production could potentially alleviate inflammation and pain .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGOUREPPWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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